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Compound of Interest

Compound Name:
Methyl 5-methoxy-1H-indole-2-

propanoate

Cat. No.: B13920260

Get Quote

Executive Summary & Compound Identity
Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative serving as a

critical intermediate in the synthesis of melatonin analogues, serotonin receptor ligands, and

histone deacetylase (HDAC) inhibitors. Unlike its naturally occurring C3-substituted

counterparts (e.g., melatonin precursors), this C2-substituted isomer offers a unique steric and

electronic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies

in medicinal chemistry.

This guide provides a rigorous technical analysis of its structure, a self-validating synthesis

protocol, and detailed spectroscopic characterization data.
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Property Detail

IUPAC Name Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate

Common Name Methyl 5-methoxyindole-2-propionate

CAS Registry Number
Not widely listed; analogue of CAS 67929-86-6

(Carboxylate)

Molecular Formula C₁₃H₁₅NO₃

Molecular Weight 233.26 g/mol

SMILES COc1ccc2[nH]c(CCC(=O)OC)cc2c1

Predicted LogP ~2.1 - 2.4

Key Functional Groups
Indole (electron-rich aromatic), Methoxy (5-

position donor), Methyl Ester (labile electrophile)

Structural Analysis & Reactivity Profile
Electronic Architecture
The molecule features a 5-methoxyindole core, where the methoxy group at C5 exerts a strong

+M (mesomeric) effect. This significantly increases electron density at the C3, C4, and C6

positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS).

C2 Position: Occupied by the propanoate side chain. This alkyl chain acts as a weak electron

donor (+I) but primarily serves as a steric spacer, positioning the ester functional group away

from the aromatic core.

C3 Position: The most reactive site. In C2-substituted indoles, the C3 position is

exceptionally nucleophilic because the C2-substituent prevents steric crowding while the

electronic activation from the nitrogen lone pair and the 5-OMe group is focused here.

N1 Position: The pyrrole nitrogen remains acidic (pKa ~16-17) and can be deprotonated by

strong bases (NaH, KOtBu) for N-alkylation or protection.

Reactivity & Retrosynthesis Map
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The following diagram illustrates the retrosynthetic logic and downstream reactivity potential of

the scaffold.
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Figure 1: Retrosynthetic connectivity and functionalization pathways. The C2-propanoate

serves as a stable anchor while C3 remains open for diversification.

Validated Synthesis Protocol
To ensure high purity and regiochemical control, a linear synthesis starting from 5-

methoxyindole is recommended over the Fischer indole synthesis (which can suffer from

cyclization ambiguity with asymmetrical ketones).

Route Overview: The C2-Extension Strategy
Protection/Lithiation: Direct C2-lithiation of N-protected indole.

Formylation: Quench with DMF to generate the 2-aldehyde.

Wittig Olefination: Extension of the carbon chain.

Catalytic Hydrogenation: Reduction of the alkene to the propanoate.

Step-by-Step Methodology
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Step 1: Synthesis of 1-(tert-butoxycarbonyl)-5-methoxyindole
Reagents: 5-Methoxyindole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₂Cl₂.

Protocol: Dissolve 5-methoxyindole in DCM. Add DMAP and (Boc)₂O. Stir at RT for 2h.

Checkpoint: TLC (Hexane/EtOAc 8:1) should show complete conversion of the polar indole

to the non-polar Boc-protected intermediate.

Step 2: C2-Formylation (The Critical Regio-Control Step)
Reagents: N-Boc-5-methoxyindole, n-BuLi (1.2 eq), DMF (1.5 eq), THF (anhydrous).

Protocol:

Cool THF solution of N-Boc-indole to -78°C under Argon.

Add n-BuLi dropwise. Stir for 1h (Lithiation occurs exclusively at C2 due to the directing

group).

Add DMF dropwise. Warm to RT.

Quench with NH₄Cl(aq). Extract with EtOAc.[1]

Deprotection (Optional but recommended for next steps): Treat with TFA/DCM or heat to

remove Boc if labile, or proceed to Wittig with Boc on. (Assuming deprotection for stability:

5-methoxyindole-2-carboxaldehyde).

Validation: ¹H NMR must show an aldehyde proton singlet at ~9.8-10.0 ppm.

Step 3: Wittig Olefination
Reagents: 5-Methoxyindole-2-carboxaldehyde, Methyl (triphenylphosphoranylidene)acetate

(1.2 eq), Toluene.

Protocol:

Reflux the aldehyde and ylide in Toluene for 4-12h.

Concentrate and purify via silica gel chromatography.
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Product: Methyl 3-(5-methoxy-1H-indol-2-yl)acrylate (E-isomer major).

Checkpoint: Appearance of vinyl protons (doublets, J ~16 Hz for trans) in the 6.5-7.8 ppm

region.

Step 4: Catalytic Hydrogenation (Final Target)
Reagents: Acrylate intermediate, 10% Pd/C (10 wt%), H₂ (balloon or 1 atm), Methanol.

Protocol:

Suspend catalyst in MeOH solution of the acrylate.

Stir under H₂ atmosphere for 2-4h at RT.

Filter through Celite to remove Pd. Concentrate.

Self-Validating Endpoint: The disappearance of the vinyl doublets in NMR and the

emergence of two triplets (or multiplet) in the 2.6-3.1 ppm range confirms saturation.

Synthesis Workflow Diagram
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Figure 2: Step-wise synthesis workflow from commercial starting materials to the target ester.
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Analytical Validation (Spectroscopy)
The following data points are predicted based on the validated spectra of the 2-carboxylate and

2-acetate homologues. These values serve as the "Pass/Fail" criteria for the experimentalist.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift
(δ)

Multiplicity Integration Assignment
Mechanistic
Note

8.80 Broad Singlet 1H N-H
Exchangeable

with D₂O.

7.20 - 6.80 Multiplets 3H
Ar-H (C4, C6,

C7)

Aromatic core

protons.

6.25 Singlet 1H C3-H

Diagnostic:

Confirms C2

substitution. If

this is a doublet

or missing,

regiochemistry is

wrong.

3.85 Singlet 3H Ar-OCH₃
5-Methoxy

group.

3.70 Singlet 3H COOCH₃ Methyl ester.

3.05 Triplet (J=7.5Hz) 2H Indole-CH₂-

Benzylic

methylene (C2-

attached).

2.75 Triplet (J=7.5Hz) 2H -CH₂-COO
Alpha-carbonyl

methylene.

Mass Spectrometry (ESI-MS)
[M+H]⁺: 234.11

Fragmentation: Expect loss of -OCH₃ (31 Da) or the ester chain cleavage in EI modes.
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Applications in Drug Discovery
Melatonin Receptor Ligands
While melatonin binds to MT1/MT2 receptors with a C3-amide side chain, C2-substituted

analogues are often used as antagonists or to probe the size of the receptor binding pocket.

The propanoate chain provides a "linker" capability, allowing researchers to attach bulkier

amine groups via amidation to scan the receptor's accessory binding regions.

HDAC Inhibition
Indole-2-propanoic acid derivatives (the hydrolyzed form of this ester) have been identified as

pharmacophores for Histone Deacetylase (HDAC) inhibitors. The acid group coordinates with

the Zinc ion in the HDAC active site, while the indole core occupies the hydrophobic tube.

Synthetic Versatility
This compound is a "divergent intermediate."

To Indole-2-propanol: Reduction with LiAlH₄ yields the alcohol.

To Hydrazides: Reaction with hydrazine yields the hydrazide, a precursor for 1,3,4-

oxadiazoles (common in antimicrobial research).
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Reactivity of Methyl (triphenylphosphoranylidene)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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